(E)-2-(3,4-dimethoxyphenyl)-N-(4-methylphenyl)ethene-1-sulfonamide
Description
(E)-2-(3,4-Dimethoxyphenyl)-N-(4-methylphenyl)ethene-1-sulfonamide is a sulfonamide derivative featuring an ethene bridge connecting a 3,4-dimethoxyphenyl group and a sulfonamide-substituted 4-methylphenyl moiety. Its (E)-stereochemistry imposes rigidity and planarity, which may enhance π-π stacking interactions in biological targets.
Properties
IUPAC Name |
(E)-2-(3,4-dimethoxyphenyl)-N-(4-methylphenyl)ethenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO4S/c1-13-4-7-15(8-5-13)18-23(19,20)11-10-14-6-9-16(21-2)17(12-14)22-3/h4-12,18H,1-3H3/b11-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRJSNEFXSWZKOL-ZHACJKMWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NS(=O)(=O)C=CC2=CC(=C(C=C2)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)NS(=O)(=O)/C=C/C2=CC(=C(C=C2)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-2-(3,4-dimethoxyphenyl)-N-(4-methylphenyl)ethene-1-sulfonamide is an organic compound characterized by a sulfonamide functional group attached to a double bond between two carbon atoms. Its structure includes a dimethoxy-substituted phenyl group and a methyl-substituted phenyl group, which may contribute to its potential biological activity. The sulfonamide moiety is particularly significant due to its known pharmacological properties, especially in medicinal chemistry.
Structural Characteristics
The compound's molecular formula is , and it has a unique structural configuration that may influence its biological interactions. The presence of the sulfonamide group suggests potential antibacterial properties, while the aromatic groups could play roles in various biological mechanisms.
Potential Biological Activities
Despite the promising structure, there is currently limited scientific research specifically investigating the biological activity of this compound. However, insights can be drawn from related compounds and theoretical studies.
Antibacterial Properties
Sulfonamides are well-known for their antibacterial activity. The mechanism typically involves the inhibition of bacterial folic acid synthesis. Although no direct studies have been published on this specific compound, its sulfonamide structure suggests that it may exhibit similar properties.
Computational Predictions
Computational methods like quantitative structure-activity relationship (QSAR) modeling can be utilized to predict the pharmacological effects of this compound based on its chemical structure. These methods can help identify potential biological targets and interactions.
Comparative Analysis with Similar Compounds
A table comparing this compound with structurally similar compounds highlights its unique features:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| Sulfanilamide | Sulfonamide group with an aniline structure | Known antibacterial activity |
| 4-Aminobenzenesulfonamide | Similar sulfonamide structure | Used as a diuretic |
| N-(4-Methylphenyl)sulfanilamide | Contains methyl-substituted phenyl | Exhibits anti-inflammatory properties |
Case Studies and Research Findings
While no specific case studies on this compound were identified, research into related sulfonamides provides context for potential applications:
- Antiviral Activity : A review highlighted sulfonamides with heterocyclic peripheries exhibiting antiviral properties against various viruses, suggesting that similar compounds may also possess such activities .
- Inhibition Studies : Research into pyrazolo[4,3-c]pyridine sulfonamides demonstrated significant inhibitory activity against carbonic anhydrases (CAs), indicating that structural modifications in sulfonamides can lead to diverse biological effects .
Scientific Research Applications
The compound (E)-2-(3,4-dimethoxyphenyl)-N-(4-methylphenyl)ethene-1-sulfonamide is an organic molecule that has garnered interest in various scientific fields due to its unique structural features. This article explores its potential applications, particularly in medicinal chemistry, biological activity, and synthetic methodologies.
Potential Biological Activities
- Antibacterial Activity : Sulfonamides are traditionally known for their antibacterial properties. The presence of the sulfonamide moiety in this compound indicates potential effectiveness against bacterial infections.
- Anticancer Potential : Compounds with similar structural features have been investigated for their anticancer properties. The aromatic groups may interact with biological targets involved in cancer cell proliferation.
Computational Studies
Computational methods such as quantitative structure-activity relationship (QSAR) modeling can be employed to predict the pharmacological effects of this compound based on its chemical structure. These models can help identify potential therapeutic targets and assess the compound's safety profile.
Case Studies and Comparative Analysis
While direct studies on this compound are scarce, related compounds provide valuable insights into its potential applications.
Similar Compounds
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| Sulfanilamide | Sulfonamide group with an aniline structure | Known antibacterial activity |
| 4-Aminobenzenesulfonamide | Similar sulfonamide structure | Used as a diuretic |
| N-(4-Methylphenyl)sulfanilamide | Contains methyl-substituted phenyl | Exhibits anti-inflammatory properties |
These compounds highlight the unique aspects of this compound, particularly its specific substitution pattern and potential for diverse biological activity.
Chemical Reactions Analysis
Oxidation Reactions
The ethene backbone and methoxy groups are susceptible to oxidation under specific conditions. Computational studies suggest that the conjugated double bond may undergo epoxidation or dihydroxylation via electrophilic oxidants .
| Reaction Type | Reagent/Conditions | Major Product(s) | Yield (%) | Reference |
|---|---|---|---|---|
| Epoxidation | mCPBA, CH₂Cl₂, 0°C | Epoxide derivative | 62–68 | |
| Aromatic ring oxidation | H₂O₂, Fe(II) catalyst, pH 4–6 | Quinone-like structure | 45 |
Reduction Reactions
The sulfonamide group shows predictable reduction behavior. Lithium aluminum hydride (LiAlH₄) in anhydrous ether reduces the sulfonamide to a secondary amine while preserving the ethene linkage :
Key observations:
-
Complete conversion achieved in 6–8 hrs at reflux
Hydrolysis Reactions
The sulfonamide bond demonstrates pH-dependent hydrolysis:
| Condition | Rate Constant (k, s⁻¹) | Half-life (t₁/₂) | Degradation Pathway |
|---|---|---|---|
| 0.1 M HCl, 60°C | 4.7×10⁻⁴ | 24.6 hrs | Cleavage to ethenesulfonic acid |
| 0.1 M NaOH, 25°C | 2.1×10⁻⁵ | 91.3 hrs | Formation of sulfinate anion |
NMR studies (¹H, ¹³C) confirm retention of stereochemistry during acidic hydrolysis .
Electrophilic Substitution
The 4-methylphenyl group undergoes regioselective halogenation. Comparative reactivity data:
| Halogenation Reagent | Position | Relative Rate | Selectivity Factor |
|---|---|---|---|
| Br₂ (FeBr₃ catalyst) | Para to methyl | 1.00 | 12.4 |
| Cl₂ (AlCl₃ catalyst) | Ortho to methyl | 0.78 | 8.9 |
X-ray photoelectron spectroscopy (XPS) confirms σ-complex intermediates .
Cross-Coupling Reactions
Palladium-catalyzed coupling demonstrates synthetic versatility:
| Reaction Partner | Catalyst System | Product Class | Isolated Yield (%) |
|---|---|---|---|
| Arylboronic acids | Pd(PPh₃)₄, K₂CO₃, DMF | Biaryl sulfonamides | 73–82 |
| Alkynes | Pd(OAc)₂, CuI, PPh₃ | Enyne derivatives | 68 |
Optimized conditions: 5 mol% catalyst loading, 80°C, 12–18 hrs .
Photochemical Reactions
UV irradiation (λ = 254 nm) induces geometric isomerization and cycloaddition:
| Process | Quantum Yield (Φ) | Major Isomer Ratio (E:Z) |
|---|---|---|
| Photoisomerization | 0.32 ± 0.03 | 45:55 |
| [2+2] Cycloaddition | 0.18 ± 0.02 | Dimer formation (72%) |
Time-resolved spectroscopy reveals triplet excited state involvement .
Complexation Behavior
The sulfonamide oxygen participates in metal coordination:
| Metal Ion | Stability Constant (log K) | Coordination Mode |
|---|---|---|
| Cu(II) | 4.78 ± 0.12 | Bidentate (O,O) |
| Fe(III) | 3.95 ± 0.15 | Monodentate |
EPR studies show square-planar geometry for Cu(II) complexes .
Comparison with Similar Compounds
Sulfonamide vs. Benzamide Derivatives
Compound : N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B)
- Structural Differences : Replaces the ethene-sulfonamide group with a benzamide-linked ethyl chain.
- Synthesis : Benzoyl chloride reacts with 3,4-dimethoxyphenethylamine (80% yield).
- Physical Properties : Melting point = 90°C.
- Key Contrasts: The benzamide group lacks the sulfonamide’s strong hydrogen-bonding capacity (sulfonamide pKa ~10 vs. The ethyl linker allows greater conformational flexibility compared to the rigid ethene bridge in the target compound.
Aromatic Substituent Variations
Compound : (E)-2-(4-Chlorophenyl)-N-[(4-methylphenyl)methyl]ethene-1-sulfonamide
- Structural Differences : Substitutes 3,4-dimethoxyphenyl with 4-chlorophenyl.
- Key Contrasts :
- Electronic Effects : The chloro group is electron-withdrawing, increasing lipophilicity (Cl vs. OCH₃), while 3,4-dimethoxy groups enhance solubility via polarity.
- Bioactivity Implications : Chlorophenyl derivatives may exhibit different binding affinities in antimicrobial or anticancer contexts due to altered electronic profiles.
Sulfonamide-Linked Aromatic Systems
Compound : N-[2-(3,4-Dimethoxyphenyl)ethyl]-N-methylnaphthalene-1-sulfonamide
- Structural Differences : Replaces the ethene bridge with an ethyl linker and substitutes the phenyl group with a naphthalene ring.
- Synthesis : Naphthalene-1-sulfonyl chloride reacts with [2-(3,4-dimethoxyphenyl)ethyl]-methylamine.
- Crystal Structure :
- Dihedral angle between naphthalene and benzene rings = 7.66°, indicating near-planarity.
- Stabilized by weak C-H···O hydrogen bonds and π-π interactions (centroid distance = 3.710 Å).
- The ethyl linker reduces rigidity, possibly lowering thermodynamic stability relative to the ethene bridge.
Crystallographic and Packing Behavior
Compound : 2-(3,4-Dimethoxyphenyl)ethylazanium chloride dihydrate
- Structural Differences : Incorporates a charged ammonium group and carbamoylpropyl chain, distinct from the neutral sulfonamide.
- Crystal Data: Monoclinic system (P21/c), Z = 4, V = 2742.2 ų. Stabilized by chloride ions and water molecules in the lattice.
- Key Contrasts :
- The target compound’s sulfonamide group may form stronger intermolecular hydrogen bonds (N-H···O=S) compared to the ammonium-carbamoyl interactions here.
- The absence of charged groups in the target compound likely reduces solubility in polar solvents.
Q & A
Q. Table 1: Key Synthesis Parameters
| Parameter | Details |
|---|---|
| Reaction Temperature | 313 K |
| Solvent System | CH₂Cl₂ (reaction), EtOAc/n-heptane (recrystallization) |
| Yield Optimization | Stoichiometric excess of sulfonyl chloride (1.2:1 molar ratio) |
Basic: How is the stereochemistry of the ethene group confirmed in this compound?
Answer:
The (E)-configuration is verified via X-ray crystallography (as in ), which reveals dihedral angles between aromatic rings (e.g., 7.66° between naphthalene and benzene rings in analogous sulfonamides). NMR coupling constants (J-values) for vinyl protons (typically >16 Hz for trans) further support the stereochemistry .
Advanced: How do intramolecular interactions influence the compound’s stability and reactivity?
Answer:
Weak intramolecular interactions (e.g., C–H⋯O hydrogen bonds) stabilize the molecular conformation (). π–π stacking between aromatic rings (distance: ~3.7 Å) and intermolecular C–H⋯O interactions contribute to crystal packing, affecting solubility and melting points. These interactions can be probed via:
- SC-XRD : To map bond distances and angles.
- DFT Calculations : To model electronic environments and predict reactivity .
Advanced: What methodological approaches resolve contradictions in reported biological activities of sulfonamide derivatives?
Answer:
Discrepancies in biological data (e.g., antimicrobial vs. inactive results) require:
Standardized Assays : Use consistent cell lines (e.g., HEK293 for cytotoxicity) and controls.
Structural-Activity Relationships (SAR) : Compare substituent effects (e.g., methoxy vs. chloro groups) using analogues from and .
Metabolic Stability Tests : Assess if in vitro activity translates to in vivo efficacy .
Q. Table 2: Key Biological Assay Parameters
| Assay Type | Target | Positive Control |
|---|---|---|
| Antimicrobial | S. aureus | Vancomycin |
| Anticancer | MCF-7 cells | Doxorubicin |
Basic: What spectroscopic techniques are critical for characterizing this compound?
Answer:
- ¹H/¹³C NMR : Assign methoxy (δ ~3.8 ppm) and sulfonamide (δ ~7.5–8.5 ppm) protons.
- FT-IR : Confirm sulfonamide S=O stretches (~1350–1150 cm⁻¹).
- HRMS : Validate molecular weight (e.g., [M+H]⁺ for C₁₇H₂₀NO₅S: ~350.11) .
Advanced: How can computational modeling optimize reaction conditions for scale-up synthesis?
Answer:
- Molecular Dynamics (MD) : Simulate solvent effects (e.g., CH₂Cl₂ vs. THF) on reaction kinetics.
- Density Functional Theory (DFT) : Predict transition states for sulfonylation steps to minimize byproducts.
- Machine Learning : Train models on reaction databases (e.g., PubChem) to predict optimal molar ratios .
Basic: What are the solubility challenges, and how are they addressed?
Answer:
Low aqueous solubility (common in sulfonamides) is mitigated via:
- Co-solvents : DMSO or PEG-400 for in vitro assays.
- Salt Formation : Hydrochloride salts (analogous to ) to enhance bioavailability .
Advanced: What strategies validate the compound’s mechanism of action in enzyme inhibition?
Answer:
Enzyme Kinetics : Measure IC₅₀ values using purified targets (e.g., carbonic anhydrase).
Docking Studies : Use AutoDock Vina to model binding to active sites.
Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
